2-(3-Cyano-4-methylphenyl)propanoic acid
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Overview
Description
2-(3-Cyano-4-methylphenyl)propanoic acid is an organic compound with the molecular formula C11H11NO2 It is a derivative of propanoic acid, featuring a cyano group and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyano-4-methylphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 3-cyano-4-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product . Another method involves the use of Grignard reagents, where 3-cyano-4-methylbenzyl bromide reacts with magnesium to form the corresponding Grignard reagent, which is then treated with carbon dioxide to produce the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyano-4-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Cyano-4-methylphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-(3-Cyano-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The compound may also modulate enzyme activity and receptor binding, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-propionic acid: An indole derivative with antioxidant properties.
2-(4-Methylphenyl)propanoic acid: A similar compound lacking the cyano group.
3-Cyano-4-methylbenzoic acid: A related compound with a different functional group arrangement
Uniqueness
2-(3-Cyano-4-methylphenyl)propanoic acid is unique due to the presence of both a cyano group and a methyl group on the phenyl ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-(3-cyano-4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C11H11NO2/c1-7-3-4-9(5-10(7)6-12)8(2)11(13)14/h3-5,8H,1-2H3,(H,13,14) |
InChI Key |
HXZKNRVIZDSXRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C(=O)O)C#N |
Origin of Product |
United States |
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